9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one
Description
Properties
IUPAC Name |
(2Z,9Z)-9-(dimethylaminomethylidene)-2-[(4-fluorophenyl)methylidene]-5,6,7,8-tetrahydroimidazo[1,2-a]azepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21(2)12-14-5-3-4-10-22-17(14)20-16(18(22)23)11-13-6-8-15(19)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3/b14-12-,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWOZEGNFKTPGH-BVHAAYFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCN2C1=NC(=CC3=CC=C(C=C3)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCCCN2C1=N/C(=C\C3=CC=C(C=C3)F)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one (CAS Number: 730950-19-3) is a nitrogen-containing heterocyclic compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately 313.37 g/mol. This compound features a complex structure that includes an imidazo[1,2-a]azepine core, which is known for various pharmacological activities.
Research indicates that compounds similar to this one often exhibit antimicrobial and antitumor properties. The presence of the dimethylamino group and the fluorophenyl moiety may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of imidazo[1,2-a]azepines found that these compounds can inhibit the growth of certain bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.
Antitumor Activity
Imidazo[1,2-a]azepines have been reported to possess anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways involved may include modulation of signaling cascades that control cell growth and survival.
Case Studies
- In Vitro Studies : A study conducted on related compounds indicated that they could significantly reduce the viability of several cancer cell lines at micromolar concentrations. These studies often utilize assays such as MTT or XTT to measure cell viability post-treatment.
- In Vivo Studies : Animal models treated with imidazo[1,2-a]azepine derivatives demonstrated reduced tumor sizes compared to control groups. These findings suggest that further exploration into dosing regimens and long-term effects is warranted.
Safety and Toxicology
Preliminary assessments indicate that compounds in this class may exhibit low toxicity profiles; however, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic use.
Biological Activity Summary Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced viability in cancer cell lines | |
| Safety Profile | Low toxicity in preliminary studies |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity | Impact on Efficacy |
|---|---|---|
| Dimethylamino group | Enhances receptor binding | Increased potency |
| 4-Fluorophenyl moiety | Improves lipophilicity | Better membrane penetration |
| Imidazo[1,2-a]azepine core | Anticancer properties | Essential for activity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazo[1,2-a]azepine structures exhibit promising anticancer properties. The unique nitrogen heterocycles in these compounds can interact with various biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Neuropharmacological Effects
The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier. This characteristic may render the compound useful for developing treatments for neurological disorders such as depression or anxiety. The structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorophenyl moiety is hypothesized to enhance binding affinity to target receptors due to increased electron-withdrawing effects, which can stabilize the molecular conformation necessary for receptor interaction. Comparative studies with similar compounds could elucidate the impact of various substitutions on biological activity .
Synthesis and Characterization
A detailed synthesis route has been established for this compound utilizing methods such as Claisen-Schmidt condensation and subsequent cyclization reactions. Characterization techniques including NMR spectroscopy and mass spectrometry have confirmed the structural integrity and purity of synthesized batches .
Pharmacological Evaluation
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range against breast and lung cancer cells. Further investigations are needed to assess the mechanism of action and potential side effects in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Thermal Stability : Analogues like 5j and 5l () exhibit melting points >300°C, suggesting the target compound may share similar thermal resilience due to its rigid fused-ring system .
- Spectroscopic Features: IR: Strong absorption bands at ~1675 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C) are common in imidazoazepinones . NMR: The 4-fluorophenyl group would show characteristic aromatic proton signals at δ 7.00–7.30 ppm (cf. ), while the dimethylamino group may appear as a singlet near δ 3.0 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
